6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
“6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound . Its IUPAC name is “6-ethyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid” and its InChI code is "1S/C12H14N2O3/c1-3-5-9-10-8(12(15)16)6-7(4-2)13-11(10)17-14-9/h6H,3-5H2,1-2H3,(H,15,16)" .
Molecular Structure Analysis
The molecular weight of this compound is 234.25 . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a structural formula .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Reactions
A study focused on the synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were evaluated for their antimicrobial activity, showcasing the application of heterocyclic chemistry in developing potential antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Another research effort described the use of aluminate sulfonic acid nanocatalyst under grinding technique for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones. This method highlights an efficient approach to synthesizing heterocyclic compounds, which could be relevant for producing compounds with similar structures to the one queried (Abdelrazek et al., 2019).
Antioxidant and Antimicrobial Evaluation
The synthesis and evaluation of antioxidant and antimicrobial activities of new compounds were a significant focus. For example, the study by Zhu, Lan, and Kwon (2003) on the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process may provide insights into the chemical reactivity and potential biological activities of structurally related compounds to the one of interest (Zhu, Lan, & Kwon, 2003).
Furthermore, the synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and their evaluation for antibacterial activity offer an example of how novel heterocyclic compounds can be designed and tested for potential therapeutic applications (Xiao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-7-5-8(12(15)16)9-10(6(2)3)14-17-11(9)13-7/h5-6H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBZCNKPNPBBSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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